2-(2-Chlorophenyl)-2-hydroxyacetonitrile 2-(2-Chlorophenyl)-2-hydroxyacetonitrile
Brand Name: Vulcanchem
CAS No.: 13312-84-0
VCID: VC7943990
InChI: InChI=1S/C8H6ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H
SMILES: C1=CC=C(C(=C1)C(C#N)O)Cl
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol

2-(2-Chlorophenyl)-2-hydroxyacetonitrile

CAS No.: 13312-84-0

Cat. No.: VC7943990

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-2-hydroxyacetonitrile - 13312-84-0

Specification

CAS No. 13312-84-0
Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
IUPAC Name 2-(2-chlorophenyl)-2-hydroxyacetonitrile
Standard InChI InChI=1S/C8H6ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H
Standard InChI Key ZECLJEYAWRQVIB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C#N)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C(C#N)O)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a chlorine atom at the ortho position, linked to a hydroxynitrile group (CH(OH)CN-\text{CH(OH)CN}). This arrangement creates a sterically congested environment around the hydroxyl and nitrile functionalities, influencing its reactivity and physical properties .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight167.59 g/mol
Boiling Point313.3 ± 27.0 °C (760 mmHg)
Density1.3 ± 0.1 g/cm³
Purity≥97%

The elevated boiling point and density reflect strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile and chlorophenyl groups .

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis method involves the nucleophilic addition of cyanide to 2-chlorobenzaldehyde under basic conditions. A typical procedure includes:

  • Dissolving 2-chlorobenzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran).

  • Adding sodium cyanide and a base (e.g., sodium hydroxide) to facilitate cyanohydrin formation.

  • Acidic workup to protonate the intermediate, yielding 2-(2-chlorophenyl)-2-hydroxyacetonitrile.

This method achieves moderate yields (40–60%) and requires careful control of reaction conditions to minimize side products such as dehydrohalogenation or over-reduction.

Chemical Reactivity and Transformations

Functional Group Interactions

The compound’s reactivity is governed by three key groups:

  • Nitrile (CN-\text{CN}): Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides, respectively.

  • Hydroxyl (OH-\text{OH}): Participates in esterification, etherification, and hydrogen-bonding interactions.

  • Chlorophenyl: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) or metal-catalyzed cross-coupling reactions.

Reduction Pathways

R-C(OH)CNSMEAH/O2R-CH(NH2)OH+R-COH+NH3\text{R-C(OH)CN} \xrightarrow{\text{SMEAH/O}_2} \text{R-CH(NH}_2\text{)OH} + \text{R-COH} + \text{NH}_3

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols, which are key motifs in β-blockers (e.g., propranolol) and antifungal agents . Its chlorinated aromatic ring also lends utility in agrochemical synthesis.

Material Science

The nitrile group’s polarity and the hydroxyl group’s hydrogen-bonding capacity make this compound a candidate for designing supramolecular polymers or liquid crystals .

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